molecular formula C26H22Cl2N2O7S B298861 {2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid

{2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B298861
M. Wt: 577.4 g/mol
InChI Key: PRKYYRSNDWFECB-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxycarbonyl and methoxyphenyl groups. The final step involves the attachment of the phenoxyacetic acid moiety under controlled conditions to ensure the desired configuration and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

{2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

{2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which {2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, {2,6-dichloro-4-[(6-(ethoxycarbonyl)-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid stands out due to its thiazolopyrimidine core and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H22Cl2N2O7S

Molecular Weight

577.4 g/mol

IUPAC Name

2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H22Cl2N2O7S/c1-4-36-25(34)21-13(2)29-26-30(22(21)15-6-5-7-16(11-15)35-3)24(33)19(38-26)10-14-8-17(27)23(18(28)9-14)37-12-20(31)32/h5-11,22H,4,12H2,1-3H3,(H,31,32)/b19-10-

InChI Key

PRKYYRSNDWFECB-GRSHGNNSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)Cl)S2)C

Origin of Product

United States

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